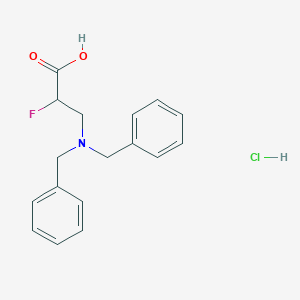

3-(Dibenzylamino)-2-fluoropropanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

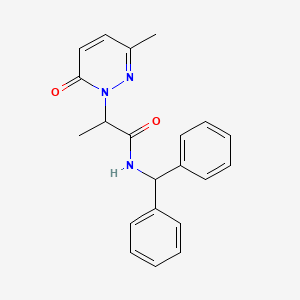

3-(Dibenzylamino)-2-fluoropropanoic acid hydrochloride, also known as DBHF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBHF is a chiral molecule that has two enantiomers, which have been found to exhibit different biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

The synthesis of related compounds and their potential biological activities highlight the scientific interest in molecules similar to 3-(Dibenzylamino)-2-fluoropropanoic acid hydrochloride. In the realm of synthetic chemistry and biological applications, research has delved into the synthesis of novel compounds and the exploration of their structural, antimicrobial, and cytotoxic properties. For instance, the synthesis of N,N-spiro bridged cyclotriphosphazene derivatives showcases the creation of compounds with pendant arms that exhibit significant growth inhibitory effects on bacteria and have high anticancer and apoptotic activities (ÖztÜrk et al., 2019). Similarly, the synthesis of 3-fluoroaspartic acid, through reactions involving dibenzylamine, underscores the importance of stereochemistry in the development of potentially bioactive molecules (Hudlický, 1988).

Enzymatic and Chemical Assays

The enzymatic and chemical assay applications represent another critical area of scientific research involving amino acid derivatives. The genetic incorporation of fluorescent amino acids into proteins in yeast for probing local structural changes signifies the expansion of toolsets for studying protein dynamics and interactions. This approach allows for the direct observation of structural changes at specific sites within proteins, enhancing our understanding of protein function and interaction networks (Lee et al., 2009). Additionally, the development of chromatogenic systems for measuring hydrogen peroxide, as part of enzymatic uric acid assays, exemplifies the integration of chemical compounds in the advancement of diagnostic methodologies (Fossati & Prencipe, 2010).

Fluorometric Determination and Synthesis

The fluorometric determination of secondary amino acids using specific chromogenic reactions reveals the analytical potential of fluorinated compounds in biochemistry. The superior reactivity and fluorescence yield of such reactions highlight the relevance of fluorinated derivatives in enhancing detection sensitivity and specificity for various biological molecules (Imai & Watanabe, 1981). Furthermore, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid illustrates the quest for novel fluorinated amino acids that can serve as valuable building blocks in medicinal chemistry, opening new avenues for drug design and synthesis (Van Hende et al., 2009).

Propiedades

IUPAC Name |

3-(dibenzylamino)-2-fluoropropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2.ClH/c18-16(17(20)21)13-19(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15;/h1-10,16H,11-13H2,(H,20,21);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZCOZCOFMHAOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C(=O)O)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B2976899.png)

![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2976900.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one](/img/structure/B2976903.png)

![2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2976909.png)

![7-(3-morpholin-4-ylpropyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2976910.png)

![N-cyclohexyl-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2976912.png)

![[2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid](/img/structure/B2976916.png)

![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2976918.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2976920.png)